molecular formula C11H9F3O B6605522 rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans CAS No. 2247106-15-4

rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans

Cat. No. B6605522
M. Wt: 214.18 g/mol
InChI Key: FTFNTGPMNSMDEM-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans (hereafter referred to as “rac-4”) is an organofluorine compound with a variety of uses in scientific research. Rac-4 is a chiral compound, meaning that it has two mirror image versions that are non-superimposable. It is a colorless liquid with a boiling point of 95°C and a melting point of -25°C. Rac-4 has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a probe in biochemical studies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.

Starting Materials
4-bromobenzaldehyde, cyclopropane, trifluoromethyl iodide, sodium hydride, palladium on carbon, acetic acid, sodium chloride, wate

Reaction
Step 1: Synthesis of (1R,2R)-2-(trifluoromethyl)cyclopropane, React cyclopropane with trifluoromethyl iodide in the presence of sodium hydride to obtain (1R,2R)-2-(trifluoromethyl)cyclopropane., Step 2: Synthesis of 4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, React 4-bromobenzaldehyde with (1R,2R)-2-(trifluoromethyl)cyclopropane in the presence of palladium on carbon and acetic acid to obtain 4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde., Step 3: Synthesis of rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans, React 4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde with sodium chloride and water to obtain rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans.

Scientific Research Applications

Rac-4 has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a probe in biochemical studies. In organic synthesis, rac-4 has been used to synthesize a variety of compounds, including chiral amines, alcohols, and esters. In biochemical studies, rac-4 has been used to study the structure and function of various proteins and enzymes. Rac-4 has also been used to study the pharmacology of various drugs and to study the mechanism of action of various drugs.

Mechanism Of Action

The mechanism of action of rac-4 is not fully understood. However, it is believed that rac-4 binds to certain proteins and enzymes in the body, which then causes a change in the structure and/or function of the proteins or enzymes. This change in structure and/or function then leads to a desired effect, such as the activation or inhibition of a certain biochemical pathway.

Biochemical And Physiological Effects

Rac-4 has been shown to have a variety of biochemical and physiological effects. In biochemical studies, rac-4 has been shown to modulate the activity of various enzymes, including cytochrome P450 enzymes and proteases. Rac-4 has also been shown to modulate the activity of various receptors, including G protein-coupled receptors and tyrosine kinase receptors. In addition, rac-4 has been shown to modulate the activity of certain ion channels, including calcium channels and potassium channels.

Advantages And Limitations For Lab Experiments

Rac-4 has several advantages that make it an attractive reagent for use in laboratory experiments. Rac-4 is a chiral compound, which means that it can be used to synthesize a variety of compounds with a high degree of enantioselectivity. Rac-4 is also relatively stable, which makes it easy to store and handle in the laboratory. However, rac-4 is a relatively expensive reagent, which can limit its use in some laboratory experiments.

Future Directions

There are a variety of future directions for research involving rac-4. One potential direction is to further study the biochemical and physiological effects of rac-4. Further research is needed to better understand how rac-4 modulates the activity of various proteins and enzymes in the body. Additionally, further research is needed to better understand the mechanism of action of rac-4 and to identify new applications for rac-4 in scientific research. Finally, further research is needed to identify new synthesis methods for rac-4 that are more cost-effective and efficient.

properties

IUPAC Name

4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c12-11(13,14)10-5-9(10)8-3-1-7(6-15)2-4-8/h1-4,6,9-10H,5H2/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFNTGPMNSMDEM-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde

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